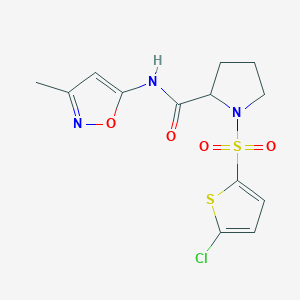
N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, also known as BCTC, is a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in pain management and other related disorders.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
The investigation into the structure-activity relationships of various ligands, including derivatives similar to N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, has led to the identification of potent compounds with significant in vitro and in vivo activities. For instance, studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor highlighted the optimization of potency through systematic modifications, revealing compounds with anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Research into N-(pyrazin-2-yl)acetamide derivatives, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has demonstrated notable DPPH radical scavenging activity alongside analgesic and anti-inflammatory effects. These findings indicate a promising avenue for the development of new therapeutic agents based on modifications of the N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride structure to enhance these properties (Nayak et al., 2014).
Role in Advanced Oxidation Processes
The degradation of persistent compounds like chlorotriazine herbicides, which are potential drinking water contaminants, can be facilitated by radicals produced in advanced oxidation processes. The reactivity of these compounds towards sulfate radicals has been studied, with findings suggesting that modifications to the alkyl groups, akin to those in N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, could influence degradation rates and pathways. This highlights the compound's potential application in environmental remediation technologies (Lutze et al., 2015).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of amino groups, a key step in the synthesis of antimalarial drugs and other pharmaceuticals, has been explored using various acyl donors. Research into the efficiency of different acyl donors for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the functional group transformations in compounds like N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, has provided insights into optimizing synthetic routes for drug development (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.ClH/c1-14(2,3)15-13(18)11-16-7-9-17(10-8-16)12-5-4-6-12;/h12H,4-11H2,1-3H3,(H,15,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFDKPPXKMINEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C2CCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)


![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)






![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)